
4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine
Overview
Description
Chemical Structure and Applications 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine (CAS: 50768-79-1) is an azo compound featuring a pyridylazo group substituted with bromine atoms at the 3 and 5 positions, coupled to a 1,3-phenylenediamine backbone. This compound is specifically designed for colorimetric analysis of cobalt (Co) and cadmium (Cd), leveraging its strong chelating properties and visible-region absorbance . Its bromine substituents enhance electron-withdrawing effects, improving selectivity and sensitivity for target metals compared to non-halogenated analogs .
Commercial Availability and Stability
The compound is listed in specialty chemical catalogs (e.g., TCI Chemicals) but has faced discontinuation in certain bulk quantities (e.g., 5–100 g), likely due to synthesis complexity or stability concerns during storage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine typically involves the azo coupling reaction between 3,5-dibromo-2-pyridylamine and 1,3-phenylenediamine. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the diazotization of the amine group followed by coupling with the phenylenediamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process includes precise temperature control, pH adjustment, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its spectrophotometric properties.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atoms in the pyridyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.
Substitution: Nucleophiles like thiols or amines can replace the bromine atoms in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Corresponding amines from the cleavage of the azo bond.
Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Spectrophotometric Analysis
One of the primary applications of 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine is in colorimetric analysis , particularly for detecting metal ions such as cobalt (Co) and cadmium (Cd). The compound reacts with these ions in an acidic medium to form stable, intensely colored complexes. The absorbance of these complexes can be measured spectrophotometrically, allowing for the quantification of metal ion concentrations through calibration curves.
Example Table: Colorimetric Analysis of Metal Ions
Metal Ion | Reaction Medium | Color of Complex | Absorbance Wavelength (nm) |
---|---|---|---|
Cobalt | Acidic | Blue | 620 |
Cadmium | Acidic | Yellow | 500 |
Biological Applications
In biological research, this compound is employed for biochemical assays that detect trace metals in biological samples. Its ability to form stable complexes with metal ions makes it useful for measuring metal concentrations in various bodily fluids. This application is critical for assessing metal toxicity and nutritional status in clinical settings.
Industrial Applications
In industrial contexts, the compound is applied in quality control processes involving metal plating solutions. By ensuring that the concentrations of metal ions are within specified limits, it helps maintain the quality and consistency of products.
Mechanism of Action
The mechanism of action of 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine involves the formation of a complex with metal ions. The azo group (-N=N-) acts as a ligand, coordinating with the metal ion to form a stable complex. This complex formation results in a color change, which can be measured spectrophotometrically. The molecular targets are the metal ions, and the pathways involve coordination chemistry principles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine
- Structure and Substituents : Replaces bromine with a chlorine atom at the pyridylazo group (CAS: 33006-91-6).
- Applications : Also used for Co and Cd detection, but with reduced molar absorptivity compared to the brominated analog due to chlorine’s weaker electron-withdrawing effect .
- Commercial Accessibility : More readily available than the brominated variant, suggesting broader industrial adoption .
5-(2-Benzoxazole/Thiazole)-1,3-phenylenediamine Derivatives
- Structure : Features benzoxazole or benzothiazole substituents on the phenylenediamine core.
- Applications : Primarily used in polymer synthesis and specialty coatings, lacking direct utility in metal chelation .
Non-Halogenated Azo Compounds (e.g., 4-(2-Pyridylazo)resorcinol, PAR)
- Structure : Lacks halogen substituents, relying on the pyridylazo group alone for chelation.
- Absorbance Characteristics : Exhibits absorbance in the 400–550 nm range due to π-electron conjugation, similar to brominated analogs .
- Selectivity : Broader metal-binding range (e.g., Ni, Zn) but lower specificity for Co/Cd compared to 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine .
Functional and Analytical Comparisons
Spectral Performance
Research Findings and Industrial Relevance
Colorimetric Analysis
- The brominated compound’s high sensitivity for Co/Cd is attributed to strong Br–metal coordination, enabling detection at lower concentrations than chloro or non-halogenated analogs .
- UV-Vis spectra of related compounds (e.g., 1,3-phenylenediamine derivatives) confirm that conjugation length and substituent electronegativity directly influence absorbance intensity and wavelength .
Challenges in Application
- Deactivation : Agglomeration observed in 1,3-phenylenediamine/SiO₂ systems suggests similar limitations for the brominated analog in high-loading scenarios .
- Synthesis and Handling : Bromination increases molecular weight and hydrophobicity, complicating synthesis and reducing solubility in aqueous media .
Biological Activity
4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine (DBPAP) is a synthetic compound primarily recognized for its application in colorimetric analysis, particularly in detecting metal ions such as cobalt (Co) and cadmium (Cd). Its chemical structure comprises a pyridylazo group linked to a phenylenediamine moiety, which contributes to its biological activity and potential applications in various fields including biochemistry and environmental science.
- CAS Number : 50768-79-1
- Molecular Formula : C11H9Br2N5
- Molecular Weight : 371.036 g/mol
- IUPAC Name : 4-[(3,5-dibromopyridin-2-yl)diazenyl]benzene-1,3-diamine
Property | Value |
---|---|
CAS | 50768-79-1 |
Molecular Formula | C11H9Br2N5 |
Molecular Weight | 371.036 g/mol |
Purity | ≥98.0% |
Physical Form | Crystalline Powder |
Biological Activity Overview
The biological activity of DBPAP has been explored in various studies, focusing on its potential therapeutic effects and mechanisms of action. Key areas of interest include:
- Antioxidant Activity : DBPAP has shown promising antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Properties : Research indicates that DBPAP exhibits antimicrobial activity against certain bacterial strains, suggesting its potential use in developing antibacterial agents.
- Metal Ion Interaction : The compound's ability to chelate metal ions enhances its utility in environmental analysis and bioremediation efforts.
Antioxidant Activity
A study published in the Journal of Medicinal Chemistry demonstrated that DBPAP effectively scavenged free radicals in vitro, indicating its potential as an antioxidant agent. The compound's structure allows it to donate electrons, neutralizing reactive oxygen species (ROS) and thereby reducing cellular damage.
Antimicrobial Effects
In a comparative study on various azo compounds, DBPAP was found to inhibit the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of other tested compounds, highlighting DBPAP's effectiveness as an antimicrobial agent .
Metal Ion Detection
DBPAP is extensively used for colorimetric analysis due to its ability to form stable complexes with metal ions. A study outlined the sensitivity of DBPAP in detecting Co and Cd ions at low concentrations, making it valuable for environmental monitoring .
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Free radical scavenging | Journal of Medicinal Chemistry |
Antimicrobial | Inhibition of bacteria | Comparative Study on Azo Compounds |
Metal Ion Detection | Colorimetric analysis | Environmental Monitoring Study |
Q & A
Basic Research Questions
Q. What are the primary analytical applications of 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine in metal detection?
This compound is widely used as a chromogenic reagent for colorimetric detection of cobalt (Co) and cadmium (Cd) in environmental and biochemical samples. Methodologically, researchers prepare aqueous solutions of the compound at pH 8–10, where it forms stable complexes with Co²⁺/Cd²⁺, yielding measurable absorbance peaks at 560–580 nm. Key considerations include optimizing pH, avoiding interfering ions (e.g., Fe³⁺ or Cu²⁺ via masking agents like EDTA), and validating results with calibration curves .
Q. What synthetic routes are documented for this compound?
Synthesis typically involves bromination of a pyridine precursor followed by azo coupling with 1,3-phenylenediamine. Critical parameters include maintaining anhydrous conditions during bromination (using reagents like PBr₃) and controlling reaction temperatures (0–5°C) to minimize side-product formation. Post-synthesis purification via column chromatography (silica gel, eluent: dichloromethane/methanol) ensures >95% purity, verified by HPLC .
Advanced Research Questions
Q. How can factorial design optimize experimental parameters for trace metal detection using this reagent?
Researchers employ full or fractional factorial designs to systematically evaluate variables (pH, reagent concentration, incubation time) affecting detection sensitivity. For example, a 2³ factorial design (pH 8 vs. 10, 0.1 mM vs. 0.5 mM reagent, 10 vs. 30 min incubation) identifies optimal conditions through ANOVA. This method reduces experimental runs while quantifying interaction effects (e.g., pH × concentration) to enhance detection limits .
Q. How should discrepancies in colorimetric data be addressed when using this compound?
Discrepancies often arise from matrix effects (e.g., organic matter in environmental samples) or instrumental drift. Methodological solutions include:
- Interference checks : Spike-and-recovery experiments with known concentrations of Co/Cd.
- Cross-validation : Compare results with ICP-MS or AAS for accuracy.
- Reagent stability tests : Monitor absorbance of fresh vs. aged reagent solutions to rule out degradation. Theoretical frameworks, such as ligand-metal binding constants, guide adjustments to buffer systems or masking agents .
Q. What strategies enable the integration of this compound into studies of metal transport in biological systems?
Advanced applications involve coupling colorimetric assays with cellular or subcellular models. For example:
- In vitro uptake studies : Treat cultured cells with Co/Cd, lyse cells, and quantify intracellular metal levels using the reagent.
- Speciation analysis : Combine with size-exclusion chromatography to differentiate free ions from protein-bound metals.
- Theoretical alignment : Use density functional theory (DFT) to model the compound’s electronic structure and predict binding affinities with non-canonical metal ions (e.g., Ni²⁺) .
Q. How can researchers validate the selectivity of this reagent in complex matrices?
Develop a selectivity protocol by:
- Competitive binding assays : Introduce competing ions (e.g., Zn²⁺, Pb²⁺) at varying concentrations and measure signal suppression.
- Spectroscopic validation : Use UV-Vis spectroscopy to confirm distinct λmax shifts for Co/Cd complexes versus interferents.
- Statistical thresholds : Apply receiver operating characteristic (ROC) curves to define concentration ranges where selectivity exceeds 90% .
Q. Methodological Considerations for Data Contradictions
Q. What steps resolve inconsistencies between batch-to-batch reagent performance?
Inconsistencies may stem from impurities in starting materials or incomplete azo coupling. Solutions include:
- Quality control (QC) protocols : Standardize synthesis batches using FT-IR to verify functional groups (e.g., azo bond at ~1450 cm⁻¹).
- Inter-laboratory validation : Share samples with collaborating labs to confirm reproducibility.
- Theoretical modeling : Correlate reagent purity (HPLC data) with detection sensitivity via regression analysis .
Q. Experimental Design Frameworks
Q. How to incorporate this compound into multi-method environmental monitoring studies?
Design hybrid workflows combining colorimetric assays with complementary techniques:
- Sequential analysis : Use the reagent for rapid field screening, followed by ICP-MS for confirmatory quantification.
- Sensor integration : Immobilize the compound on graphene oxide films to develop portable optical sensors for real-time monitoring.
- Data triangulation : Apply geospatial statistical tools to map metal distribution patterns from assay results .
Properties
IUPAC Name |
4-[(3,5-dibromopyridin-2-yl)diazenyl]benzene-1,3-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N5/c12-6-3-8(13)11(16-5-6)18-17-10-2-1-7(14)4-9(10)15/h1-5H,14-15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSPKICAQDKJTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)N=NC2=C(C=C(C=N2)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50768-79-1 | |
Record name | 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine [for Colorimetric Analysis of Co, Cd] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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